molecular formula C17H15NO2S B14469240 Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 66155-36-0

Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14469240
CAS No.: 66155-36-0
M. Wt: 297.4 g/mol
InChI Key: HVYKHRZDHOOKSP-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzothiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms. The presence of the benzyl group at the 3-position and the methyl ester group at the 2-position further defines its chemical structure. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters. One common method is the one-pot synthesis, where substituted 2-aminobenzenethiols react with methyl acetoacetate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an enaminoketone intermediate, which undergoes oxidative cyclization to form the benzothiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of ion channels .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

Uniqueness

Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of the benzyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazine derivatives and may contribute to its specific pharmacological properties .

Properties

CAS No.

66155-36-0

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C17H15NO2S/c1-20-17(19)16-14(11-12-7-3-2-4-8-12)18-13-9-5-6-10-15(13)21-16/h2-10,18H,11H2,1H3

InChI Key

HVYKHRZDHOOKSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

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